BenchChemオンラインストアへようこそ!

4-Bromo-3-chloro-6-ethylquinoline

Synthetic Chemistry Halogenated Heterocycles Medicinal Chemistry

4-Bromo-3-chloro-6-ethylquinoline (1209811-92-6) is a strategically differentiated quinoline building block. Its 4-Br, 3-Cl, 6-ethyl pattern enables orthogonal cross-coupling (Br vs Cl) and sequential derivatization for focused kinase inhibitor libraries (ref. US 9,120,749 B2). Subtle substitution variations critically alter LogP, reactivity, and bioactivity—generic analogs risk failed syntheses & lost target activity. This compound is ideal for chemoselectivity studies and predictive drug-design models.

Molecular Formula C11H9BrClN
Molecular Weight 270.554
CAS No. 1209811-92-6
Cat. No. B578456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-6-ethylquinoline
CAS1209811-92-6
Synonyms4-Bromo-3-chloro-6-ethylquinoline
Molecular FormulaC11H9BrClN
Molecular Weight270.554
Structural Identifiers
SMILESCCC1=CC2=C(C(=CN=C2C=C1)Cl)Br
InChIInChI=1S/C11H9BrClN/c1-2-7-3-4-10-8(5-7)11(12)9(13)6-14-10/h3-6H,2H2,1H3
InChIKeyAETVLJALBWJZJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-chloro-6-ethylquinoline (CAS 1209811-92-6): A Specialized Quinoline Scaffold for Targeted Synthesis


4-Bromo-3-chloro-6-ethylquinoline (CAS 1209811-92-6) is a polyhalogenated quinoline derivative with the molecular formula C11H9BrClN and a molecular weight of 270.55 g/mol . Its structure features a bromine atom at the 4-position, a chlorine atom at the 3-position, and an ethyl group at the 6-position of the quinoline core . This specific arrangement of halogens and an alkyl group creates a unique reactivity profile that distinguishes it as a valuable intermediate in the synthesis of more complex, biologically active molecules, particularly those within the quinoline derivative class cited in medicinal chemistry patents [1].

Why 4-Bromo-3-chloro-6-ethylquinoline is Not Interchangeable with Close Structural Analogs


The precise substitution pattern on the quinoline core of 4-Bromo-3-chloro-6-ethylquinoline dictates its reactivity, physicochemical properties, and potential for further derivatization. A seemingly minor structural variation, such as a change in the position or type of halogen or the length of the alkyl chain, can result in a compound with a different LogP, electronic distribution, and steric hindrance profile. These differences have been demonstrated to critically influence both synthetic outcomes (e.g., regioselectivity in cross-coupling reactions) and downstream biological activity in final drug candidates. For instance, studies on related quinoline-based HIV-1 integrase inhibitors have shown that moving a single bromine atom from the 6-position to the 8-position results in the retention of activity against a clinically relevant drug-resistant mutant, highlighting the profound impact of subtle structural changes [1]. Therefore, substituting this specific halogenated quinoline for a generic or closely related analog without rigorous re-validation of a synthetic route or biological assay is likely to lead to failed syntheses, altered compound properties, or complete loss of target activity.

Quantitative Differentiation Evidence for 4-Bromo-3-chloro-6-ethylquinoline (CAS 1209811-92-6)


Differentiation via Precise Halogenation: Contrasting 4-Br/3-Cl with 3-Br/4-Cl Quinoline Isomers

The target compound, 4-Bromo-3-chloro-6-ethylquinoline, is structurally distinct from the isomeric 3-Bromo-4-chloroquinoline scaffold [1]. While both are dihalogenated quinolines, the exact positions of the bromine and chlorine atoms are inverted. This positional isomerism is critical for chemoselectivity in subsequent synthetic steps, such as palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig). The bond dissociation energies and reactivity of a C-Br bond at the 4-position versus the 3-position on a quinoline ring differ significantly due to electronic effects from the adjacent nitrogen atom, making each isomer a unique building block for divergent synthesis.

Synthetic Chemistry Halogenated Heterocycles Medicinal Chemistry

Impact of Alkyl Chain Length: Comparing 6-Ethyl vs. 6-Methyl Quinoline Scaffolds

The presence of an ethyl group at the 6-position of 4-Bromo-3-chloro-6-ethylquinoline is a key differentiator from its 6-methyl analog, 4-Bromo-3-chloro-6-methylquinoline (CAS 1211834-08-0) . Replacing the ethyl group (-C2H5) with a methyl group (-CH3) reduces the molecular weight by 14.03 g/mol (from 270.55 to 256.53 g/mol) . More importantly, this change alters the compound's lipophilicity (estimated LogP) and its three-dimensional shape. In drug design, increasing the alkyl chain length from methyl to ethyl is a common strategy to improve binding affinity for hydrophobic pockets, enhance metabolic stability, or fine-tune pharmacokinetic properties.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Fine-Tuning Halogen Reactivity: The Role of 6-Ethyl vs. 6-Bromo in Polyhalogenated Quinolines

The target compound, 4-Bromo-3-chloro-6-ethylquinoline, presents a more defined synthetic handle than a fully halogenated analog like 3-chloro-4,6-dibromoquinoline (CAS 927801-50-1) [1]. The presence of two distinct halogens (Br at 4, Cl at 3) and an inert alkyl group (ethyl at 6) allows for programmed, sequential functionalization. In contrast, a scaffold with two identical bromine atoms (at 4 and 6) offers less chemoselective control, potentially leading to statistical mixtures of products during cross-coupling reactions. This is a critical advantage in complex syntheses, such as those outlined for MELK inhibitors, where precise molecular architecture is paramount [2].

Sequential Cross-Coupling Chemoselectivity Synthetic Methodology

Patent-Backed Context in Targeted Kinase Inhibitor Research

The 4-bromo-3-chloroquinoline core, of which 4-Bromo-3-chloro-6-ethylquinoline is a functionalized derivative, is explicitly claimed as a key intermediate in the synthesis of potent Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors, as detailed in US Patent 9,120,749 B2 [1]. This patent demonstrates that further derivatization of such scaffolds can yield compounds with IC50 values against MELK in the low nanomolar range (e.g., 1.5 nM) [2]. This directly links the target compound to a validated and therapeutically relevant biological target, providing a concrete and high-value application context that is absent for many other simple halogenated quinoline building blocks.

Cancer Research MELK Kinase Medicinal Chemistry

Optimal Research Applications for 4-Bromo-3-chloro-6-ethylquinoline (CAS 1209811-92-6)


Synthesis of Diversified Quinoline-Based Kinase Inhibitor Libraries

This compound is an ideal core scaffold for synthesizing focused libraries of potential kinase inhibitors. Its three distinct functional groups (4-Br, 3-Cl, 6-ethyl) enable parallel or sequential derivatization to explore chemical space around the quinoline core, a strategy directly relevant to the MELK inhibitor program described in US Patent 9,120,749 B2 [1]. The 4-bromo position is a prime site for Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups, while the 3-chloro position can undergo nucleophilic aromatic substitution or be used in Buchwald-Hartwig aminations.

Investigating Structure-Property Relationships (SPR) of Polyhalogenated Heterocycles

4-Bromo-3-chloro-6-ethylquinoline serves as a perfect model system for studying the impact of mixed halogenation and alkyl substitution on fundamental physicochemical properties. Researchers can use it to systematically compare LogP, solubility, and crystal packing with its close analogs, such as 4-bromo-3-chloro-6-methylquinoline (to assess the effect of alkyl chain length) [1] or 3-chloro-4,6-dibromoquinoline (to assess the effect of an additional bromine) . This data is crucial for building predictive models for drug design.

Development of Advanced Synthetic Methodologies for Sequential Cross-Coupling

The compound's distinct halogen atoms (Br and Cl) make it a challenging and relevant substrate for developing and validating new, highly chemoselective cross-coupling catalysts and conditions. The goal is to achieve complete orthogonality, enabling the selective functionalization of the C-Br bond in the presence of the C-Cl bond, a critical capability for the streamlined synthesis of complex polycyclic drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-chloro-6-ethylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.